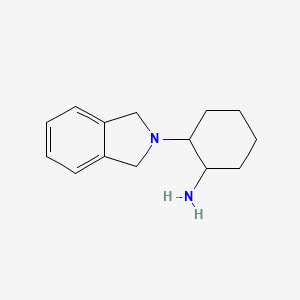

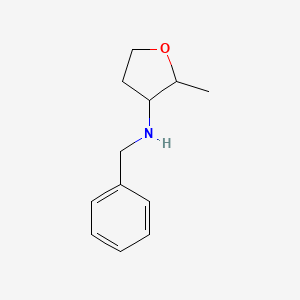

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamineは、イソインドリン基が置換されたシクロヘキサン環を特徴とするキラルアミン化合物です。 この化合物は、そのユニークな構造特性と潜在的な生物活性により、化学と薬理学のさまざまな分野で注目されています。

合成方法

合成経路と反応条件

This compoundの合成は、通常、次の手順を含みます。

出発物質: 合成は、市販のシクロヘキサノンとイソインドリンから始まります。

還元的アミノ化: シクロヘキサノンは、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の存在下で、イソインドリンと還元的アミノ化反応を行います。

キラル分割: 得られたラセミ体は、クロマトグラフィーや結晶化などのキラル分割技術を用いて、(1R,2R)エナンチオマーを分離します。

工業生産方法

この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。 これには、連続フロー反応器やグリーンケミストリーの原則の使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexanone and isoindoline.

Reductive Amination: Cyclohexanone undergoes reductive amination with isoindoline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

反応の種類

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamineは、以下の化学反応を起こす可能性があります。

酸化: アミン基は、対応するイミンまたはニトリルを形成するために酸化される可能性があります。

還元: この化合物は、さらに還元されて、2級アミンまたは3級アミンを形成する可能性があります。

置換: アミン基は、求電子剤との求核置換反応に参加する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーションなどの還元剤が一般的に使用されます。

置換: ハロゲン化アルキル、アシルクロリド、スルホニルクロリドなどの試薬が、置換反応に使用されます。

主な生成物

酸化: イミン、ニトリル。

還元: 2級アミン、3級アミン。

置換: アルキル化、アシル化、またはスルホニル化誘導体。

科学研究の応用

化学: 不斉合成におけるキラルビルディングブロックとして使用されます。

生物学: 受容体研究におけるリガンドとしての可能性について調査されています。

医学: 治療剤としての可能性を含む、その薬理学的特性について探求されています。

工業: 複雑な有機分子や材料の合成に使用されます。

科学的研究の応用

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

Industry: Utilized in the synthesis of complex organic molecules and materials.

作用機序

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamineの作用機序は、その特定の生物学的標的に依存します。 一般的に、酵素、受容体、または他のタンパク質と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。 関与する正確な分子経路は、詳細な生化学的研究が必要です。

類似の化合物との比較

類似の化合物

(1S,2S)-2-(Isoindolin-2-yl)cyclohexanamine: この化合物のエナンチオマーで、生物活性は異なる可能性があります。

シクロヘキシルアミン: イソインドリン基を持たない、より単純なシクロヘキサン環を持つアミン。

イソインドリン誘導体: イソインドリン構造を持つが、置換基が異なる化合物。

独自性

This compoundは、その特定のキラル配置と、シクロヘキサンとイソインドリンの両方の部分の存在により、アナログと比較して異なる化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Similar Compounds

(1S,2S)-2-(Isoindolin-2-yl)cyclohexanamine: The enantiomer of the compound, with potentially different biological activities.

Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the isoindoline group.

Isoindoline derivatives: Compounds with the isoindoline structure but different substituents.

Uniqueness

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine is unique due to its specific chiral configuration and the presence of both cyclohexane and isoindoline moieties, which may confer distinct chemical and biological properties compared to its analogs.

特性

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGOXXJPGYALOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)

![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)

![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)

![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)